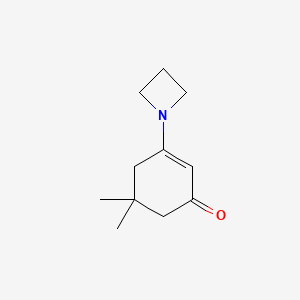
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one is a heterocyclic compound that features an azetidine ring fused to a cyclohexene structure
Preparation Methods
The synthesis of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one typically involves several steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexene moiety can be introduced via a Horner–Wadsworth–Emmons reaction, followed by further functionalization to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one include other azetidine derivatives and cyclohexene-based compounds. For example:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its role in protein synthesis.
3-(Azetidin-1-yl)propan-1-amine: Another azetidine derivative with applications in medicinal chemistry.
Cyclohexene derivatives: Compounds like cyclohexene oxide, which are used in various chemical reactions and industrial applications.
Properties
CAS No. |
85890-68-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)7-9(6-10(13)8-11)12-4-3-5-12/h6H,3-5,7-8H2,1-2H3 |
InChI Key |
LHJHNSFLCJFYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


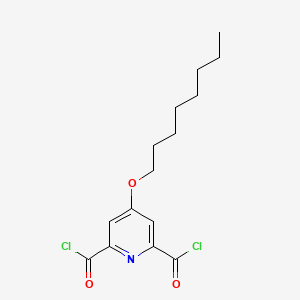
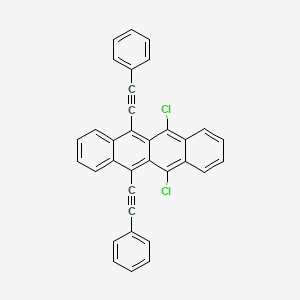

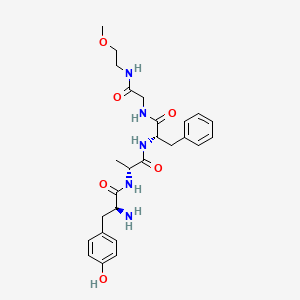
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

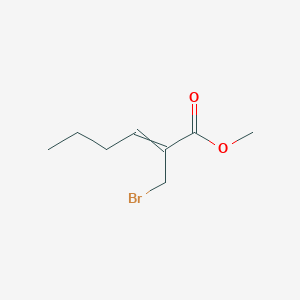
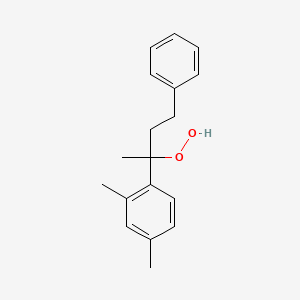
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
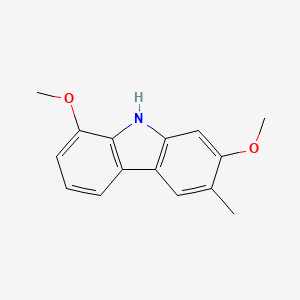
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
